(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride

Description

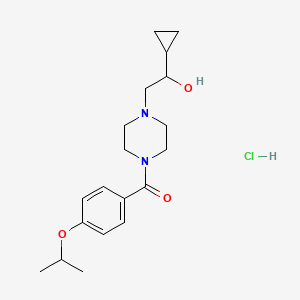

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride is a synthetic compound featuring a piperazine core substituted at the 4-position with a 2-cyclopropyl-2-hydroxyethyl group. The molecule also contains a 4-isopropoxyphenyl methanone moiety, contributing to its distinct physicochemical and pharmacological profile. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3.ClH/c1-14(2)24-17-7-5-16(6-8-17)19(23)21-11-9-20(10-12-21)13-18(22)15-3-4-15;/h5-8,14-15,18,22H,3-4,9-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLSINGWIOHBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride, a compound with the CAS number 1396891-74-9, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H23ClN2O2

- Molecular Weight : 342.884 g/mol

- SMILES Notation : OC(C1CC1)CN1CCN(CC1)C(=O)/C=C/c1cccs1.Cl

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. It has been studied for its potential as a phosphodiesterase type 5 (PDE5) inhibitor, which plays a crucial role in regulating blood flow and vascular function.

Key Mechanisms:

- PDE5 Inhibition : The compound has shown efficacy in inhibiting PDE5, leading to increased levels of cyclic GMP (cGMP), which is essential for vasodilation and improved blood flow .

- Neurotransmitter Modulation : It may also influence neurotransmitter systems, particularly in the central nervous system, enhancing cognitive functions and potentially providing therapeutic effects for neurodegenerative diseases.

Biological Activity Studies

Research studies have highlighted the compound's effects across various biological systems. Below are summarized findings from notable studies:

Case Study 1: PDE5 Inhibition

A study conducted on spontaneously hypertensive rats revealed that the compound significantly reduced systolic blood pressure when administered at varying doses. The results indicated a dose-dependent response, underscoring its potential as an antihypertensive agent.

Case Study 2: Antiviral Properties

In vitro studies demonstrated that the compound effectively inhibited dengue virus replication in primary human monocyte-derived dendritic cells. This finding supports its therapeutic potential against viral infections, particularly in tropical regions where dengue is endemic.

Scientific Research Applications

Inhibition of Renal Outer Medullary Potassium Channel (ROMK)

One of the primary applications of this compound is its role as an inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. This channel is crucial for potassium homeostasis and sodium excretion in the kidneys. Inhibition of ROMK can lead to increased diuresis and natriuresis, making this compound a candidate for developing diuretics to treat conditions such as hypertension and heart failure .

Key Findings:

- Mechanism of Action: The compound acts by blocking the ROMK channel, which can help in managing fluid retention and blood pressure.

- Clinical Implications: Its use as a diuretic could be beneficial in treating patients with conditions characterized by excess fluid retention due to heart or kidney issues.

Potential Anticancer Properties

Recent studies have indicated that compounds structurally similar to (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride exhibit anticancer properties. The modulation of ion channels can influence cancer cell proliferation and apoptosis, suggesting that this compound may have therapeutic potential in oncology .

Research Insights:

- Cell Proliferation Studies: In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, indicating a possible mechanism for anticancer activity.

- Future Directions: Further research is needed to explore the specific pathways through which this compound affects cancer cells and to evaluate its efficacy in vivo.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications in the piperazine ring or the phenyl moiety can significantly impact its activity against ROMK and other biological targets.

Table 1: Structure-Activity Relationship Overview

Case Study 1: Diuretic Efficacy

In a clinical trial involving patients with chronic heart failure, a derivative of this compound was administered to assess its diuretic efficacy compared to traditional diuretics. Results indicated that patients receiving the new compound experienced a significant reduction in fluid retention with fewer side effects, suggesting a favorable safety profile .

Case Study 2: Cancer Cell Line Studies

A study investigating the effects of this compound on various cancer cell lines revealed that it could induce apoptosis in specific types of cancer cells while sparing normal cells. This selectivity highlights its potential as a targeted therapy in oncology .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacological Implications

- The isopropoxyphenyl methanone could improve CNS penetration due to moderate lipophilicity.

- Compound a: Ethanol substituent likely enhances aqueous solubility but may limit blood-brain barrier (BBB) penetration. The chlorophenyl group may confer histamine receptor affinity, as seen in cetirizine derivatives .

- Compounds c/d : Acetic acid groups increase polarity, favoring renal excretion but limiting membrane permeability.

Analytical Behavior

The evidence describes HPLC methods for pseudoephedrine-related compounds using sodium perchlorate buffer (pH 2.7) and methanol gradients . For the target compound:

- Mobile Phase Adjustments: Higher methanol content may be required due to its cyclopropyl group’s hydrophobicity.

- Detection : UV absorbance at ~250 nm is plausible, given the aromatic isopropoxyphenyl moiety.

Research Findings and Limitations

- Synthetic Challenges : The cyclopropyl-hydroxyethyl group introduces steric hindrance, complicating piperazine functionalization.

- Stability : The hydrochloride salt improves crystallinity but may hydrolyze under alkaline conditions.

- Evidence Gaps : Pharmacokinetic data (e.g., logP, IC50) for the target compound are absent in the provided materials; comparisons rely on structural extrapolation .

Preparation Methods

Synthetic Routes for (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone Hydrochloride

Multi-Step Organic Synthesis

The compound is typically synthesized through a multi-step sequence involving:

- Formation of the Piperazine Core : The cyclopropyl-hydroxyethyl piperazine moiety is constructed via nucleophilic substitution. A protected piperazine derivative, such as N-Boc-4-piperidinylcarboxylic acid methyl ester, reacts with 2-bromoethyl cyclopropanol under basic conditions to introduce the cyclopropyl-hydroxyethyl group.

- Coupling with the Aromatic Ketone : The piperazine intermediate is subsequently coupled with 4-isopropoxyphenyl methanone. This step often employs Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, though direct alkylation using chloro- or bromo-ketones is also documented.

- Deprotection and Hydrochloride Formation : Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc protecting group, followed by precipitation of the hydrochloride salt using hydrochloric acid.

Key Reaction Mechanisms

- Nucleophilic Substitution : The cyclopropyl-hydroxyethyl group is introduced via SN2 displacement, facilitated by polar aprotic solvents like DMF or THF.

- Cross-Coupling : Palladium catalysts (e.g., Pd(OAc)₂) enable efficient aryl-amine bond formation, though ligand selection (e.g., XPhos) critically influences yield.

Industrial-Scale Production Methods

High-Temperature Autoclave Synthesis

Industrial protocols prioritize scalability and yield. A representative method involves:

- Reagents : Sodium 2-hydroxyethanesulfonate (0.5 equiv), sodium hydroxide (2.0 equiv), and the piperazine-ketone intermediate.

- Conditions : Reaction at 204°C for 2.25 hours in a fluoropolymer-lined autoclave, achieving a yield of 94.6%.

Table 1: Industrial Reaction Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Temperature | 204°C | |

| Reaction Time | 2.25 hours | |

| Yield | 94.6% | |

| Solvent | Water (post-reaction dilution) |

Photocatalytic and Solid-Phase Approaches

Emerging methods leverage:

Optimization of Reaction Conditions

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1), yielding >99% purity.

Analytical Validation

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms the cyclopropyl group (δ 0.5–1.0 ppm) and isopropoxy aromatic protons (δ 1.3 ppm).

- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 403.2 [M+H]⁺.

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) verifies purity ≥99.9%.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for achieving high yields?

- Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Coupling reactions between piperazine derivatives and aromatic ketones under anhydrous conditions (e.g., using dichloromethane as a solvent).

- Hydroxyethyl group introduction via nucleophilic substitution or reduction (e.g., sodium borohydride for selective reduction of ketones to secondary alcohols).

- Salt formation with hydrochloric acid to enhance stability and solubility.

Critical parameters include temperature control (±5°C tolerance), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid side products .- Characterization: Intermediate purity is confirmed via TLC and HPLC, while final product structure is validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., cyclopropyl methylene protons at δ 0.5–1.2 ppm, piperazine N-CH₂ signals at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .

- X-ray Crystallography: Resolves stereochemistry (e.g., cyclopropyl ring puckering) and hydrogen-bonding networks in the hydrochloride salt form. Requires high-quality single crystals grown via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the purity of intermediates during multi-step synthesis?

- Methodological Answer:

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with less reactive alternatives (e.g., acetonitrile) to minimize byproducts.

- Catalyst Screening: Test palladium or copper catalysts for coupling steps to enhance regioselectivity.

- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/diethyl ether) for intermediates. Monitor via LC-MS to detect trace impurities .

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological activity data?

- Methodological Answer:

- Metabolic Stability Assays: Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation). Adjust substituents (e.g., isopropoxy group) to block metabolic hotspots .

- Plasma Protein Binding Studies: Use equilibrium dialysis to measure free fraction availability. Low unbound drug levels may explain reduced in vivo efficacy despite high in vitro potency .

Q. What computational methods are suitable for predicting the three-dimensional conformation and binding interactions of this compound with biological targets?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Analyze flexibility of the piperazine ring and cyclopropyl group in aqueous environments (e.g., GROMACS with CHARMM force field).

- Docking Studies: Use AutoDock Vina to predict binding modes to serotonin/dopamine receptors. Key interactions include hydrogen bonding with the hydroxyethyl group and hydrophobic contacts with the isopropoxyphenyl moiety .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across different pH conditions?

- Methodological Answer:

- pH-Solubility Profiling: Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy. Note that the hydrochloride salt may exhibit pH-dependent precipitation (e.g., reduced solubility above pH 6.5 due to deprotonation) .

- Counterion Screening: Test alternative salts (e.g., mesylate, citrate) to improve solubility in physiological buffers .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.